(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
Descripción general
Descripción
(1R,6R)-7-Cbz-3,7-diazabicyclo[420]octane is a bicyclic compound containing nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane typically involves the formation of the bicyclic core followed by the introduction of the carbobenzyloxy (Cbz) protecting group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane: Similar bicyclic structure with a different protecting group (Boc instead of Cbz).
(1R,6R)-7-azabicyclo[4.2.0]octane: Lacks the protecting group, making it more reactive in certain conditions.
Uniqueness
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is unique due to the presence of the Cbz protecting group, which provides stability and allows for selective reactions at other sites within the molecule. This makes it a valuable intermediate in synthetic chemistry and drug development.
Actividad Biológica
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its receptor interactions, analgesic properties, and structure-activity relationships (SAR).
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.31 g/mol
- IUPAC Name : benzyl rel-(1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
- CAS Number : 1932046-84-8
Nicotinic Acetylcholine Receptor Interaction
The primary biological activity of this compound is its interaction with nicotinic acetylcholine receptors (nAChRs), specifically the hα4β2 subtype. Research indicates that compounds within this class can act as agonists at these receptors, which are implicated in various neurological functions and pain modulation.
- Agonistic Activity : A study employing quantitative structure-activity relationship (QSAR) analysis demonstrated that certain diazabicyclo compounds exhibit significant agonistic activity at the hα4β2 receptor while maintaining low activity at the hα3β4 subtype, which is associated with adverse side effects such as gastrointestinal disturbances .
- Analgesic Properties : The hα4β2 receptor has been identified as a target for developing analgesics. Compounds with high affinity for this receptor may provide pain relief with fewer side effects compared to those that also activate hα3β4 receptors .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the bicyclic structure can significantly influence the biological activity of these compounds:
- Steric and Electrostatic Factors : The CoMFA and CoMSIA models highlighted that sterically favorable regions enhance binding affinity to the hα4β2 receptor while reducing affinity for the hα3β4 subtype. This selectivity is crucial for developing safer analgesics .
- Key Structural Features : The presence of specific substituents on the bicyclic framework can alter the pharmacological profile of these compounds. For instance, variations in the benzyl group or modifications to nitrogen atoms within the bicyclic structure have been shown to impact receptor selectivity and potency .
Case Study 1: Analgesic Efficacy
A series of experiments were conducted using various diazabicyclo derivatives to evaluate their analgesic efficacy in animal models. The results indicated that compounds with higher selectivity for the hα4β2 receptor exhibited significant pain-relieving effects without the gastrointestinal side effects typically associated with non-selective nAChR agonists.
Case Study 2: QSAR Analysis
The QSAR analysis involved a dataset of 44 diazabicyclo compounds assessed for their agonistic activity at nAChRs. The best predictive model achieved a cross-validated correlation coefficient () of 0.926 for the hα4β2 receptor, indicating a strong correlation between predicted and actual biological activities .
Summary of Findings
Feature | Detail |
---|---|
Target Receptor | hα4β2 nAChR |
Analgesic Potential | High potency with low side effects |
Key Modifications | Steric and electrostatic enhancements |
QSAR Model Performance |
Propiedades
IUPAC Name |
benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSIZLVUEGJKBB-CHWSQXEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849435 | |
Record name | Benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-71-2 | |
Record name | Benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.